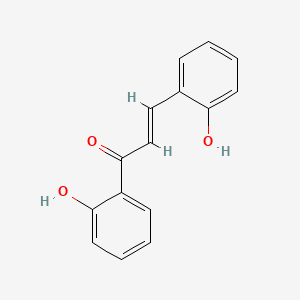

2,2'-Dihydroxychalcone

Description

Overview of Chalcones as a Privileged Scaffold in Medicinal Chemistry

Chalcones are a group of organic compounds that form the central core of a wide array of important biological molecules. They are characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated ketone framework. nih.gov This structural motif is widespread in the plant kingdom, found in fruits, vegetables, and teas, where they act as precursors in the biosynthesis of flavonoids and isoflavonoids. nih.govmdpi.com

In the field of medicinal chemistry, the chalcone (B49325) scaffold is considered a "privileged structure." nih.govekb.eg This term denotes a molecular framework that is able to bind to multiple biological targets, thereby exhibiting a broad range of biological activities. The versatility of the chalcone structure, coupled with the relative ease of its synthesis—often through the Claisen-Schmidt condensation—allows for the creation of a multitude of derivatives. nih.govfrontiersin.org This has made chalcones an attractive template for the development of new therapeutic agents. Researchers have successfully synthesized and evaluated numerous chalcone analogs, which have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. mdpi.comekb.eg

Significance of 2,2'-Dihydroxychalcone (B190322) as a Subject of Academic Inquiry

Among the extensive family of chalcones, this compound has garnered significant attention from the scientific community. Its defining feature is the presence of hydroxyl groups at the 2 and 2' positions of the two aromatic rings. This specific hydroxylation pattern is believed to be a key determinant of its chemical reactivity and, consequently, its biological activity. spandidos-publications.com

The unique structure of this compound has been linked to a range of potent biological effects, making it a compound of considerable interest for further investigation. It is actively studied for its potential applications in pharmacology and biochemistry. biosynth.com Research has highlighted its potential in the context of disorders related to oxidative stress. biosynth.com Furthermore, this compound serves as a valuable molecular tool for elucidating the mechanisms of antioxidants and their roles in cellular protection. biosynth.com

Historical Context and Emerging Research Trajectories of Dihydroxychalcones

The study of hydroxychalcones, including dihydroxy derivatives, has a rich history rooted in the exploration of natural products and their biological activities. Initially identified as plant secondary metabolites, their role in plant defense mechanisms spurred interest in their potential pharmacological applications in humans. nih.gov Early research focused on their synthesis and the initial screening of their biological effects.

In recent years, research on dihydroxychalcones has become more sophisticated, moving towards understanding their specific molecular mechanisms of action. For instance, studies have explored the structure-activity relationships of various dihydroxychalcone isomers, revealing how the position of the hydroxyl groups influences their biological effects. mdpi.com A significant area of emerging research is the investigation of dihydroxychalcones as modulators of key cellular signaling pathways involved in inflammation and cancer. mdpi.comceu.es For example, this compound has been shown to inhibit glutathione (B108866) S-transferase (GST), an enzyme involved in cellular detoxification, thereby sensitizing cancer cells to certain chemotherapeutic agents. spandidos-publications.comceu.esmedchemexpress.com

Current research trajectories are also exploring the potential of dihydroxychalcones as anti-inflammatory agents. mdpi.com Studies have shown that some dihydroxychalcones can inhibit the production of pro-inflammatory mediators. mdpi.com The ongoing exploration of these compounds promises to uncover new therapeutic possibilities and deepen our understanding of their role in cellular processes.

| Property | Value |

| IUPAC Name | (E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one |

| Molecular Formula | C15H12O3 |

| Synonyms | 1,3-Bis(2-hydroxyphenyl)-2-propen-1-one, NSC 73256, NSC 636811 |

| Primary Biological Role | Glutathione S-transferase (GST) inhibitor |

Research Findings on the Biological Activities of this compound

| Biological Activity | Model System | Key Findings |

| Anticancer | Human prostate cancer cells (PC3) | Induces cell cycle arrest and apoptosis. medchemexpress.com Causes a dose-dependent reduction in cell viability. medchemexpress.com Decreases the protein levels of Cyclin A, Cyclin B1, cdc2, and PLK1. medchemexpress.com |

| Enzyme Inhibition | Human colon cancer cells | Potent inhibitor of glutathione S-transferase (GST) with an IC50 value of 28.9 μM. spandidos-publications.commedchemexpress.com |

| Chemosensitization | Human colon adenocarcinoma cells | Sensitizes cancer cells to chlorambucil (B1668637) and melphalan. spandidos-publications.com |

| Anti-inflammatory | Rat neutrophils | Found to be a potent inhibitor of the discharge of lysozyme (B549824) and β-glucuronidase. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHCTKZLHCSARH-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257980 | |

| Record name | (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34000-30-1, 15131-80-3 | |

| Record name | (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34000-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015131803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2,2 Dihydroxychalcone and Its Analogs

Established Synthetic Routes to 2,2'-Dihydroxychalcone (B190322)

The most common and well-established method for synthesizing this compound and its analogs is the Claisen-Schmidt condensation. This reaction has been refined through various techniques to enhance reaction rates and product yields.

The Claisen-Schmidt condensation is a reliable and widely used base-catalyzed reaction for forming the carbon-carbon bonds necessary to create the chalcone (B49325) backbone. dost.gov.ph This aldol (B89426) condensation reaction involves an appropriate hydroxyacetophenone and a substituted benzaldehyde. researchgate.netnih.gov

The general mechanism involves the deprotonation of the α-carbon of the acetophenone (B1666503) by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. nih.govmdpi.com

A variety of bases have been successfully employed as catalysts in this reaction, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being the most common due to their effectiveness and low cost. researchgate.netnih.govresearchgate.net Studies have shown that sodium hydroxide exhibits excellent catalytic activity compared to other bases like calcium hydroxide or magnesium hydroxide. The choice of solvent also plays a crucial role, with alcohols such as ethanol, methanol (B129727), or isopropyl alcohol frequently used to dissolve the reactants. researchgate.net Optimization studies have indicated that factors like temperature and the quantity of the base catalyst significantly affect the product yield and purity, with lower temperatures (around 0°C) sometimes providing the best results.

Table 1: Common Catalysts and Solvents in Claisen-Schmidt Condensation for Chalcone Synthesis

| Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Ethanol | Aqueous KOH in ethanol, stirred at room temperature. | nih.gov |

| Sodium Hydroxide (NaOH) | Isopropyl Alcohol (IPA) | 40% NaOH solution in IPA, stirred for approx. 4 hours at 0°C. | |

| p-Toluenesulfonic acid (p-TSA) | Solvent-free | Solid-phase organocatalyst at 50–60 °C. | researchgate.net |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 60% w/w NaH in DMF. | nih.gov |

Traditional synthesis of chalcones via Claisen-Schmidt condensation often involves conventional heating with reaction times that can extend up to 24 hours. researchgate.netglobalresearchonline.net This method, while effective, is time-intensive and can lead to lower productivity. globalresearchonline.net

In contrast, microwave-assisted synthesis has emerged as a significantly more efficient alternative. scholarsresearchlibrary.comasianpubs.org Microwave irradiation provides uniform and selective heating, which dramatically accelerates the reaction. globalresearchonline.net This technique shortens reaction times from hours to mere minutes while often improving product yields and consistency. researchgate.netglobalresearchonline.netscholarsresearchlibrary.com For instance, the synthesis of 2'-hydroxychalcones under microwave irradiation can achieve high yields (70–93%) in as little as 2 to 10 minutes. dost.gov.ph This rapid, eco-friendly approach minimizes the formation of side products and simplifies purification processes. researchgate.netasianpubs.org The efficiency of microwave-assisted synthesis is often attributed to its ability to rapidly reach the high temperatures needed for the reaction, leading to a considerable increase in the reaction rate. researchgate.net

Table 2: Comparison of Conventional vs. Microwave Synthesis of Chalcones

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours (e.g., 24 hrs) | Moderate to Good (e.g., 85%) | Well-established, simple equipment. | researchgate.net |

| Microwave Irradiation | Seconds to minutes (e.g., 1.5 - 6 min) | Good to Excellent (e.g., 94%) | Rapid synthesis, higher yields, cleaner products, energy efficient. | researchgate.netglobalresearchonline.netasianpubs.org |

Ultrasound-assisted synthesis, or sonochemistry, offers another green and efficient method for producing this compound and its analogs. dost.gov.phnih.gov This technique utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate the reaction rate. mdpi.com

The application of ultrasound in the Claisen-Schmidt condensation has been shown to produce high yields (70.0-94.0%) of 2',4'-dihydroxychalcone (B613834) derivatives. nih.gov This method is considered eco-friendly and efficient. nih.gov Studies have demonstrated the successful synthesis of 2'-hydroxychalcones under ultrasonic irradiation in an ethanol-water solvent system, achieving moderate to good yields. dost.gov.phdost.gov.ph The reaction conditions, such as frequency and power, can be optimized to maximize yield and minimize reaction time, making it a valuable tool for the facile synthesis of these compounds. nih.govmdpi.com

Advanced Approaches in this compound Synthesis

While Claisen-Schmidt condensation remains the workhorse for chalcone synthesis, more advanced methodologies are being explored to generate diverse and complex chalcone-based scaffolds.

To access a wider variety of chalcone analogs, researchers have employed modern cross-coupling reactions. While less common than the Claisen-Schmidt condensation for simple chalcones, methods like the Suzuki-Miyaura and Heck coupling reactions offer powerful alternatives for constructing the chalcone framework. nih.govmdpi.com These palladium-catalyzed reactions allow for the coupling of different aromatic or vinylic fragments, providing a versatile route to complex chalcone derivatives that may not be easily accessible through traditional condensation methods. For example, butein (B1668091), a tetrahydroxychalcone, has been synthesized using microwave irradiation in the presence of a palladium catalyst. nih.gov Reductive coupling reactions of 2-nitrochalcones have also been developed as a pathway to synthesize 2-arylquinoline derivatives, demonstrating the utility of the chalcone scaffold in accessing other heterocyclic systems. researchgate.net

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents an efficient and resource-saving strategy. This approach avoids lengthy separation processes and the purification of intermediate compounds, thus saving time and reducing waste. globalresearchonline.net In the context of chalcone chemistry, one-pot procedures have been developed to synthesize related flavonoids directly from chalcone intermediates. For example, a one-pot, two-step synthesis of 3-hydroxyflavone (B191502) has been achieved through the in-situ oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate under ultrasonication. dost.gov.ph This tandem Claisen-Schmidt condensation/Algar-Flynn-Oyamada reaction showcases an advanced application of the initial chalcone synthesis. dost.gov.ph

Derivatization and Structural Modification Strategies for this compound Analogs

The core structure of this compound serves as a versatile scaffold for a multitude of chemical modifications. These derivatization strategies are pivotal in modulating the compound's physicochemical properties and biological activities. Key modifications include altering hydroxylation and alkoxylation patterns, introducing halogens and other substituents, and forming complex heterocyclic and hybrid structures.

Hydroxylation and Alkoxylation Patterns

The strategic placement of hydroxyl (-OH) and alkoxy (-OR) groups on the aromatic rings of this compound analogs is a critical aspect of their derivatization. These functional groups significantly influence the molecule's electronic properties, hydrogen-bonding capabilities, and lipophilicity.

The synthesis of hydroxylated chalcones is often achieved through the Claisen-Schmidt condensation of appropriately substituted hydroxyacetophenones and hydroxybenzaldehydes. This reaction is typically base-catalyzed, with reagents such as sodium hydroxide or potassium hydroxide used in an alcoholic solvent. tsijournals.com To enhance reaction efficiency, shorten reaction times, and improve yields, microwave-assisted organic synthesis has been successfully employed. ijsr.net

Alkoxylation, the introduction of an alkoxy group, is another common modification. This is often achieved by reacting a hydroxylated precursor with an alkyl halide in the presence of a base like potassium carbonate. Sonochemical methods, utilizing ultrasound irradiation, have been shown to facilitate these reactions, offering a more efficient and environmentally friendly alternative to traditional heating. nih.gov The introduction of alkoxy groups, particularly methoxy (B1213986) groups, can influence the molecule's biological activity. While free hydroxyl groups are often essential for activities like antioxidant and antimicrobial effects, methoxy groups may positively affect other properties such as antitumor activity. nih.gov

The position of hydroxyl and alkoxy substituents has a profound impact on the chalcone's properties. For instance, the 2'-hydroxyl group is known to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the molecule's conformation and reactivity. nih.gov Theoretical studies on dihydrochalcones have indicated that the presence of hydroxyl groups at the C2 and C4 positions is crucial for their antioxidant activity. nih.gov The specific pattern of hydroxylation and alkoxylation can, therefore, be tailored to optimize a desired biological effect.

Below is a table summarizing examples of synthesized this compound analogs with varying hydroxylation and alkoxylation patterns.

| Compound Name | Ring A Substituents | Ring B Substituents | Synthetic Method |

| 2',4'-Dihydroxychalcone | 2'-OH, 4'-OH | Unsubstituted | Claisen-Schmidt Condensation ijsr.net |

| 2',5'-Dihydroxychalcone (B1234639) | 2'-OH, 5'-OH | Unsubstituted | Claisen-Schmidt Condensation ijsr.net |

| 1-{2-Hydroxy-5-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethanone | 2'-OH, 5'-O-isobutenyl | Unsubstituted | Alkylation followed by Claisen-Schmidt Condensation nih.gov |

Halogenation and Other Substituent Modifications

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and other substituents onto the this compound framework is a key strategy for modulating its biological and physicochemical properties. Halogenation can alter the electronic nature of the aromatic rings, influence lipophilicity, and introduce new potential binding interactions with biological targets.

The synthesis of halogenated 2'-hydroxychalcones can be achieved by using halogen-substituted acetophenones or benzaldehydes in the Claisen-Schmidt condensation. For example, 4'-fluoro-2'-hydroxychalcones have been synthesized and evaluated for their biological activities. mdpi.com The position of the halogen substituent is crucial; for instance, a 4'-fluoro group has been shown to be beneficial in certain contexts. mdpi.com

Beyond halogens, other functional groups such as nitro (-NO2) and methyl (-CH3) groups can be introduced to the chalcone scaffold. The synthesis of 2-nitrochalcone (B191979) derivatives has been accomplished through the condensation of 2-nitroacetophenone with various substituted benzaldehydes. mdpi.com These modifications can significantly impact the electronic properties of the molecule. Electron-donating groups like methyl and methoxy groups, and electron-withdrawing groups like halogens and nitro groups, can fine-tune the reactivity and biological profile of the resulting chalcone analogs. mdpi.com

The following table provides examples of this compound analogs with various substituent modifications.

| Compound Name | Ring A Substituents | Ring B Substituents | Other Substituents |

| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | 2'-OH, 4'-F | 2-OCH3, 3-OCH3 | - |

| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | 2'-OH, 4'-F | 4-OCH3 | - |

| 2-Nitrochalcone derivative | 2'-OH | Varies (e.g., fluoro, methoxy) | 2-NO2 on Ring A |

Formation of Heterocyclic Derivatives and Hybrid Scaffolds

The α,β-unsaturated ketone moiety in the this compound structure serves as a reactive electrophilic center, making it an excellent precursor for the synthesis of various heterocyclic compounds. This is typically achieved through reactions with binucleophiles that attack the β-carbon and the carbonyl carbon, leading to cyclization.

Common heterocyclic systems derived from chalcones include:

Flavanones: Intramolecular cyclization of 2'-hydroxychalcones, often under acidic or basic conditions, leads to the formation of flavanones, which are a major class of flavonoids. nih.govresearchgate.net

Pyrazoles: Reaction of chalcones with hydrazine (B178648) derivatives yields pyrazoline intermediates, which can be further oxidized to pyrazoles. nih.gov

Isoxazoles: Condensation of chalcones with hydroxylamine (B1172632) hydrochloride results in the formation of isoxazole (B147169) derivatives. tsijournals.com

Oxazines and Thiazines: Reaction of chalcones with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of six-membered oxazine (B8389632) and thiazine (B8601807) rings, respectively. tsijournals.com

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.gov The this compound scaffold is an attractive component for creating such hybrid molecules. For instance, stilbene-fused 2'-hydroxychalcones have been synthesized by reacting stilbene-containing benzaldehydes with acetophenones. nih.gov This strategy combines the structural features of both stilbenes and chalcones into a single molecular entity. Similarly, pyrazole-chalcone conjugates have been designed and synthesized as potential therapeutic agents. nih.gov

The table below showcases some of the heterocyclic and hybrid structures that can be derived from this compound analogs.

| Derivative Type | Heterocyclic Ring/Hybrid Feature | Reagents/Method |

| Flavanone (B1672756) | Dihydropyranone fused to Ring A | Intramolecular cyclization nih.gov |

| Pyrazole | Five-membered ring with two adjacent nitrogen atoms | Hydrazine derivatives nih.gov |

| Isoxazole | Five-membered ring with adjacent nitrogen and oxygen atoms | Hydroxylamine hydrochloride tsijournals.com |

| Stilbene-chalcone hybrid | Covalently linked stilbene (B7821643) and chalcone moieties | Heck reaction followed by Claisen-Schmidt condensation nih.gov |

Structure Activity Relationship Sar Studies of 2,2 Dihydroxychalcone Derivatives

Influence of Hydroxyl Group Positioning on Biological Efficacy

The position of hydroxyl (-OH) groups on the chalcone (B49325) scaffold is a primary determinant of its biological efficacy, particularly its antioxidant activity. Research indicates that both the presence and specific location of these groups are crucial for mechanisms like resonance stabilization and hydrogen atom transfer.

The antioxidant capabilities of dihydrochalcone (B1670589) derivatives are significantly dependent on the presence of hydroxyl groups at the C2 and C4 positions. mdpi.com The 2'-OH group, in particular, has been shown to increase antioxidant potency. bohrium.com The efficacy of these compounds is linked to the stabilization of the phenoxyl radical formed after hydrogen donation. For instance, in 2,4,6-trihydroxyacetophenone, the unpaired electron is delocalized across the phenolic oxygens at positions 2, 4, and 6, as well as specific carbon atoms, which enhances stability. mdpi.comresearchgate.net

Comparative studies have shown that different hydroxylation patterns lead to varied activities. A 2′,6′-di-OH moiety in a dihydrochalcone confers greater antioxidant activity than a 2′,4′-di-OH moiety. mdpi.com This is attributed to more effective resonance with the adjacent keto group. mdpi.com Furthermore, the presence of an o-dihydroxyl group on the B-ring enhances antioxidant potential through various mechanisms. bohrium.com The dissociation ability of the hydroxyl groups also plays a role, with studies indicating that the first dissociation typically occurs at the 4′-OH position. bohrium.com

Table 1: Influence of Hydroxyl Group Positioning on Biological Activity

| Hydroxyl Group Position(s) | Observed Effect on Biological Efficacy | Reference(s) |

|---|---|---|

| 2'-OH | Increases antioxidant potency. | bohrium.com |

| 2-OH and 4-OH | Essential for antioxidant activity. | mdpi.com |

| 4'-OH | Site of the first dissociation, influencing free radical scavenging. | bohrium.com |

| 2',6'-di-OH | Possesses higher electron transfer (ET) and hydrogen atom transfer (HAT) activities compared to the 2',4'-di-OH moiety due to resonance with the keto group. | mdpi.com |

| o-dihydroxyl on B-ring | Increases antioxidant potency through multiple mechanisms. | bohrium.com |

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the 2,2'-dihydroxychalcone (B190322) structure with substituents other than hydroxyl groups significantly alters its pharmacological profile. These modifications can enhance or diminish activity by influencing factors like electron distribution, steric hindrance, and solubility.

Methoxylation: The introduction of methoxy (B1213986) (-OCH3) groups can have varied effects. Methoxylation at the ortho-OH position can greatly enhance antioxidant potential, possibly through p-π conjugation. mdpi.com In some contexts, such as antitumor activity, methoxy substitutions on the aromatic ring are considered beneficial. nih.gov However, for other activities like antioxidant and antimicrobial functions, methoxy groups may decrease the efficacy compared to free hydroxyl groups. nih.gov For instance, a chalcone derivative with two hydroxyl groups on ring B (butein) showed better combined antioxidant and lipoxygenase (LOX) inhibition than derivatives with methoxy groups. nih.gov

Glycosylation: The addition of a glycosyl group typically reduces the antioxidant capacity of dihydrochalcones. This is observed even when the glycosylation occurs at an alcoholic hydroxyl and does not reduce the number of phenolic hydroxyls. mdpi.com The decrease in activity is attributed to the glycosyl group not only reducing the potential for electron or hydrogen atom transfer but also creating steric hindrance that can hinder the ability to form radical adducts. mdpi.com For example, phloretin (B1677691) consistently shows higher antioxidant capacity than its 2'-O-glucoside, phloridzin. mdpi.com

Other Substitutions: The incorporation of different functional groups can target a range of biological activities.

Ethers, Esters, and Amides: For cholinesterase (ChE) inhibition, modifying hydroxyl functionalities into other groups has been explored. Ether-based chalcones, in particular, have demonstrated a better inhibitory profile against ChE. mdpi.com

Amino Groups: The addition of amino functionalities, such as in chalcone Mannich bases, plays a crucial role in determining the inhibitory potential against enzymes like acetylcholinesterase (AChE). The type of amine is also important; a piperidine (B6355638) substitution showed potent AChE inhibition, while a morpholine (B109124) group led to a drastic decrease in activity. mdpi.com

Halogens and Alkyl Groups: Quantitative structure–activity relationship (QSAR) models suggest that the presence of methyl, methoxy, fluorine, and chlorine substituents can increase the binding affinity of derivatives to certain enzymes. researchgate.net Electron-donating substituents are predicted to enhance the inhibition of enzymes like 5-lipoxygenase and cyclooxygenase. researchgate.net

Table 2: Impact of Substituent Modifications on Pharmacological Activity

| Modification | Substituent Group | Effect on Pharmacological Profile | Reference(s) |

|---|---|---|---|

| Methoxylation | Methoxy (-OCH3) | Enhances antioxidant potential at ortho-OH position; may positively affect antitumor activity but decrease antimicrobial activity. | mdpi.comnih.gov |

| Glycosylation | Glycosyl | Reduces antioxidant capacity due to decreased ET/HAT potential and steric hindrance. | mdpi.com |

| Etherification | Ether | Can result in a better inhibitory profile against cholinesterases compared to the parent hydroxyl compound. | mdpi.com |

| Amination | Amino (e.g., piperidine, morpholine) | Crucial for cholinesterase inhibition, with activity dependent on the specific amine used. | mdpi.com |

| Halogenation/Alkylation | Fluoro, Chloro, Methyl | Can increase binding affinity for certain enzymes; electron-donating groups may enhance 5-LOX and COX inhibition. | researchgate.net |

Correlation of Structural Features with Specific Receptor Interactions and Pathway Modulations

The biological activity of this compound derivatives is ultimately defined by their interaction with specific molecular targets, such as enzymes. Docking studies and molecular modeling have elucidated how specific structural features of these chalcones engage with the active sites of receptors, leading to the modulation of biological pathways.

A key structural feature of chalcones is the α,β-unsaturated carbonyl system (ethenyl-carbonyl group), which can be crucial for covalent interactions with enzyme active sites. mdpi.com For example, in the inhibition of falcipain-2, a cysteine protease, this moiety is hypothesized to interact chemically with the essential Cys42 residue in the enzyme's active site. mdpi.com Computational docking of the chalcone butein (B1668091) into falcipain-2 suggests that the S(Cys42) atom interacts with the carbonyl carbon, potentially leading to a covalent bond that inhibits the enzyme. mdpi.com

Hydrogen bonding and other non-covalent interactions also play a critical role in the binding and orientation of chalcone derivatives within receptor sites.

Lipoxygenase (LOX) Inhibition: Molecular docking studies of a 2'-hydroxy-chalcone derivative with LOX revealed a common hydrogen bond interaction pattern. The hydroxyl and carbonyl groups of the A-ring were oriented toward residues Asp768 and Asn128, respectively. nih.gov The stability of this "LOX-chalcone" complex can be further evaluated using molecular dynamics simulations. nih.gov

Falcipain-2 Inhibition: The binding of chalcones to falcipain-2 is further stabilized by hydrogen bonds with residues such as Ile85, Asn81, and Asp234, as well as π-stacking interactions between the chalcone's aromatic rings and residues like His174. mdpi.com

Substituents on the aromatic rings can influence these interactions. In one study, the bulky methoxymethylene group on ring A of a chalcone did not participate in direct binding with LOX but induced an orientation that allowed methoxy groups on ring B to form hydrogen bonds with Trp130 and Gly247, contributing to its inhibitory activity. nih.gov

Table 3: Correlation of Structural Features with Specific Molecular Interactions

| Structural Feature | Molecular Target/Receptor | Key Interacting Residues | Type of Interaction | Reference(s) |

|---|---|---|---|---|

| α,β-Unsaturated Carbonyl System | Falcipain-2 (Cysteine Protease) | Cys42 | Covalent bond formation | mdpi.com |

| 2'-Hydroxyl and Carbonyl Groups (Ring A) | Lipoxygenase (LOX) | Asp768, Asn128 | Hydrogen bonding | nih.gov |

| Aromatic Rings | Falcipain-2 | His174 | π-stacking | mdpi.com |

| Methoxy Groups (Ring B) | Lipoxygenase (LOX) | Trp130, Gly247 | Hydrogen bonding (induced by orientation from other substituents) | nih.gov |

| General Structure | Falcipain-2 | Ile85, Asn81, Asp234 | Hydrogen bonding | mdpi.com |

Mechanistic Elucidation of Biological Actions of 2,2 Dihydroxychalcone: Preclinical Investigations

Anticancer and Antiproliferative Mechanisms

Preclinical research has identified several mechanisms by which 2,2'-Dihydroxychalcone (B190322) and related hydroxychalcones combat cancer cells, ranging from halting cell division to triggering programmed cell death and preventing the formation of tumor-supporting blood vessels.

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical process for tumor growth. medchemexpress.com Studies on human prostate cancer cells (PC3) demonstrated that treatment with this compound leads to a dose-dependent reduction in cell viability. medchemexpress.com Mechanistically, this is associated with a marked decrease in the protein levels of key cell cycle regulators, including Cyclin A, Cyclin B1, and the cyclin-dependent kinase cdc2 (CDK1). medchemexpress.com This disruption of critical cell cycle proteins can lead to an arrest in the G2/M phase of the cell cycle, preventing the cells from dividing and proliferating. nih.gov Other related 2'-hydroxychalcones have also been observed to induce cell cycle arrest in the G2/M phase in human colon carcinoma cells (HCT116). nih.gov

| Compound | Cell Line | Observed Effect | Key Proteins Modulated | Source |

|---|---|---|---|---|

| This compound | PC3 (Prostate Cancer) | Induces cell cycle arrest | Cyclin A (decreased), Cyclin B1 (decreased), cdc2 (decreased) | medchemexpress.com |

| 2'-Hydroxychalcones (general) | HCT116 (Colon Cancer) | Cell cycle arrest in G2/M phase | Not specified | nih.gov |

A key mechanism for the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. medchemexpress.com In prostate cancer cells, treatment with the compound leads to a significant, dose-dependent increase in apoptosis. medchemexpress.com While detailed pathway analysis for this compound specifically is limited, studies on closely related hydroxychalcones provide insight into the likely mechanisms. For instance, 2'-hydroxychalcone (B22705) has been shown to trigger the intrinsic apoptosis pathway in breast cancer cells. mdpi.comnih.gov This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. mdpi.comnih.gov Activated caspase-3 then cleaves key cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis. mdpi.comnih.gov Similar effects on Bax, Bcl-2, caspase-3, and cleaved PARP have been observed with 2,2′,4′-trihydroxychalcone in human lung cancer cells. nih.gov

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. biorxiv.org Chalcones have been investigated for their ability to interfere with this process. ebrary.net While direct studies on this compound are sparse, research on a 2-bromo-2'5'-dihydroxychalcone analogue provides strong evidence for this mechanism. biorxiv.orgresearchgate.net This analogue was found to inhibit endothelial cell migration and interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. biorxiv.orgresearchgate.net Specifically, it inhibited VEGF-induced phosphorylation of ERK1/2, a key downstream mediator in the signaling cascade that promotes endothelial cell proliferation and migration. biorxiv.orgbiorxiv.orgresearchgate.net Other hydroxychalcones have also been shown to exert antiangiogenic effects by inhibiting the VEGFR-2 signaling pathway, reducing VEGF-induced proliferation and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.govresearchgate.net

This compound is a potent inhibitor of Glutathione (B108866) S-Transferases (GSTs), a family of enzymes involved in the detoxification of chemotherapeutic drugs. nih.govspandidos-publications.com This inhibition is a key aspect of its anticancer potential, as GSTs contribute to drug resistance in cancer cells. nih.govspandidos-publications.com In human colon cancer cells, this compound was found to inhibit GST with an IC50 value of 28.9 μM. medchemexpress.com By inhibiting GST, it can sensitize cancer cells to drugs like chlorambucil (B1668637) and melphalan, which are detoxified through glutathione conjugation. nih.govspandidos-publications.com

Additionally, this compound has been identified as an inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in the metabolism of various drugs. nih.gov It acts as a noncompetitive inhibitor of CYP2B6-mediated metabolism with a Ki (inhibition constant) of 16 µM. nih.gov

| Enzyme Target | Mechanism of Action | Value | Cell/System | Source |

|---|---|---|---|---|

| Glutathione S-Transferase (GST) | Inhibition | IC50 = 28.9 μM | Human colon cancer cells | medchemexpress.com |

| Cytochrome P450 2B6 (CYP2B6) | Noncompetitive Inhibition | Ki = 16 µM | Expressed CYP2B6 | nih.gov |

There is currently limited direct preclinical evidence detailing the specific effects of this compound on the disruption of cytoskeletal elements such as tubulin polymerization. While chalcones as a class have been noted for a wide spectrum of biological activities, specific investigations into this mechanistic aspect for this compound are not prominent in the available literature.

Anti-inflammatory Mechanisms

Hydroxychalcones, including this compound, demonstrate significant anti-inflammatory properties by targeting key mediators of the inflammatory response. dovepress.com A primary mechanism is the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). dovepress.com Inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins (B1171923), while suppression of iNOS curtails the generation of nitric oxide (NO), a key inflammatory molecule. dovepress.comnih.gov

The anti-inflammatory effects are often mediated through the modulation of critical signaling pathways. nih.gov Studies on related hydroxychalcones show they can suppress the activation of nuclear factor-kappa B (NF-κB), a major transcription factor that controls the expression of many pro-inflammatory genes, including iNOS and cytokines like TNF-α. nih.govresearchgate.netnih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively down-regulate the inflammatory cascade. nih.govnih.gov Furthermore, some dihydroxychalcones have been shown to exert anti-inflammatory effects by suppressing the release of chemical mediators from immune cells like mast cells and neutrophils. nih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Preclinical studies have demonstrated that this compound and its derivatives can modulate the inflammatory response by inhibiting the production of key pro-inflammatory cytokines. Research involving the murine macrophage cell line RAW 264.7 has shown that certain 2'-hydroxychalcone derivatives can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) when stimulated by lipopolysaccharide (LPS) nih.govresearchgate.net. This inhibition occurs at the transcriptional level, as these compounds were found to suppress the expression of TNF-α mRNA nih.gov.

Similarly, the derivative 2,2',5'-trihydroxychalcone has been shown to be a potent inhibitor of LPS-stimulated TNF-α and Interleukin-6 (IL-6) secretion from primary rat microglia nih.gov. Further studies have highlighted the importance of the hydroxylation pattern on the chalcone (B49325) structure for its biological activity. For instance, a series of chalcones isolated from Angelica keiskei showed that derivatives with a C-4' hydroxyl group possessed potent inhibitory activity against IL-6 production in TNF-α-stimulated MG-63 cells nih.gov. Another derivative, 2'-hydroxy-3,6'-dimethoxychalcone, also inhibited the production of IL-6 and TNF-α in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells mdpi.com. These findings suggest that this compound's structural motif is central to its ability to suppress the output of critical inflammatory mediators.

Table 1: Effect of this compound Derivatives on Pro-inflammatory Cytokine Production

| Compound/Derivative | Cell Line/Model | Stimulant | Cytokine Inhibited | Reference |

|---|---|---|---|---|

| 2'-Hydroxychalcone derivatives | RAW 264.7 macrophages | LPS | TNF-α | nih.govresearchgate.net |

| 2,2',5'-Trihydroxychalcone | Primary rat microglia | LPS | TNF-α, IL-6 | nih.gov |

| 2'-Hydroxy-3,6'-dimethoxychalcone | RAW 264.7 macrophages | LPS | TNF-α, IL-6 | mdpi.com |

Downregulation of Inflammatory Enzymes (e.g., iNOS, COX-2)

The anti-inflammatory effects of this compound are also attributed to its ability to downregulate the expression of key enzymes involved in the inflammatory cascade, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) dovepress.com. The overexpression of these enzymes leads to an increased production of inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.

Studies using murine macrophage RAW 264.7 cells have shown that 2'-hydroxychalcone derivatives effectively inhibit the LPS-induced expression of iNOS at the mRNA level, consequently reducing NO production nih.govresearchgate.net. Similarly, 2'-hydroxy-3,6'-dimethoxychalcone was found to suppress the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages mdpi.com. The inhibition of COX-2 is a principal mechanism by which chalcones exert their anti-inflammatory effects, as it reduces the synthesis of pro-inflammatory prostaglandins researchgate.netdovepress.com. The capacity to inhibit these enzymes underscores the compound's potential to control inflammatory processes.

Table 2: Inhibition of Inflammatory Enzymes by this compound Derivatives

| Compound/Derivative | Cell Line/Model | Enzyme Downregulated | Effect | Reference |

|---|---|---|---|---|

| 2'-Hydroxychalcone derivatives | RAW 264.7 macrophages | iNOS | Inhibited mRNA expression | nih.govresearchgate.net |

| 2'-Hydroxychalcone derivatives | RAW 264.7 macrophages | COX-2 | Inhibited activity | researchgate.netdovepress.com |

| 2'-Hydroxy-3,6'-dimethoxychalcone | RAW 264.7 macrophages | iNOS, COX-2 | Suppressed protein expression | mdpi.com |

Inhibition of Leukocyte Degranulation and Mediator Release

Leukocytes, including mast cells and neutrophils, play a crucial role in the inflammatory response through degranulation—a process that releases a variety of pre-formed inflammatory mediators. Research has shown that derivatives of this compound can effectively inhibit this process.

In one study, 2',5'-dihydroxychalcone (B1234639) demonstrated strong inhibitory effects on the release of β-glucuronidase and histamine (B1213489) from rat peritoneal mast cells that were stimulated with compound 48/80 nih.gov. The same study found that this compound, along with other related chalcones, exhibited potent inhibition of the release of lysosomal enzymes, such as β-glucuronidase and lysozyme (B549824), from rat neutrophils stimulated with formyl-Met-Leu-Phe (fMLP) nih.gov. Furthermore, certain chalcones were also found to inhibit superoxide (B77818) formation in neutrophils nih.gov. These results indicate that the anti-inflammatory action of these compounds is mediated, at least in part, by suppressing the release of chemical mediators from key inflammatory cells like mast cells and neutrophils nih.gov.

Table 3: Effect of this compound Derivatives on Leukocyte Mediator Release

| Compound/Derivative | Cell Type | Stimulant | Mediator Inhibited | Reference |

|---|---|---|---|---|

| 2',5'-Dihydroxychalcone | Rat peritoneal mast cells | Compound 48/80 | β-glucuronidase, Histamine | nih.gov |

| 2',5'-Dihydroxychalcone | Rat neutrophils | fMLP | β-glucuronidase, Lysozyme | nih.gov |

Interference with Inflammatory Signaling Pathways (e.g., NF-κB, AP-1)

A primary mechanism underlying the anti-inflammatory activity of this compound involves its interference with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Notably, the compound and its derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors in the inflammatory process nih.govresearchgate.net.

In LPS-stimulated RAW 264.7 macrophages, 2'-hydroxychalcone derivatives were found to block the activation of both NF-κB and AP-1 nih.gov. The inhibition of NF-κB activation was achieved by preventing the degradation of its inhibitory protein, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit nih.govmdpi.comnih.gov. The interference with the AP-1 pathway was demonstrated by the inhibition of the phosphorylation of c-jun N-terminal kinase (JNK) and its substrate c-jun nih.gov. By disrupting these signaling cascades, this compound effectively suppresses the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2 nih.govresearchgate.net. Mechanistic studies have confirmed that 2'-hydroxychalcone significantly inhibits the NF-κB pathway, which contributes to its biological effects mdpi.comnih.gov.

Antioxidant Mechanisms

Chalcones, including this compound, possess antioxidant properties that contribute to their protective effects against cellular damage dovepress.com. These antioxidant activities are largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the aromatic rings, which enable them to neutralize harmful reactive species mdpi.comnih.gov.

Reactive Oxygen Species (ROS) Scavenging Activity

This compound and its analogs have demonstrated significant capabilities as direct scavengers of reactive oxygen species (ROS). The ability to donate a hydrogen atom from their phenolic hydroxyl groups allows them to neutralize free radicals, thus mitigating oxidative stress nih.gov. The antioxidant capacity of these compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay oaijse.comsciensage.infonih.govresearchgate.net.

Studies have shown that the presence of hydroxyl groups enhances the radical scavenging activity of chalcones nih.gov. For example, 2,2',5'-trihydroxychalcone exhibits excellent ROS scavenging activity in L-6 myoblasts and THP-1 human monocytes nih.gov. The antioxidant activity is not limited to a single type of radical. Research on various 2'-hydroxy-chalcones has demonstrated their ability to scavenge not only DPPH radicals but also hydroxyl radicals (•OH) and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation nih.gov. This broad-spectrum scavenging activity highlights the role of the chalcone scaffold in combating oxidative damage from multiple types of free radicals.

Table 4: ROS Scavenging Activity of this compound and Derivatives

| Compound/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| 2'-Hydroxychalcones | DPPH Assay | Showed radical scavenging activity. | oaijse.comsciensage.inforesearchgate.net |

| 2,2',5'-Trihydroxychalcone | ROS Scavenging in cells | Excellent antioxidant activity in L-6 myoblasts and THP-1 monocytes. | nih.gov |

| 2'-Hydroxy-chalcone 4b | DPPH Assay | 82.4% scavenging ability. | nih.gov |

| 2'-Hydroxy-chalcone 4b | Hydroxyl Radical Scavenging | 82.0% scavenging ability. | nih.gov |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., GSH-PX, SOD)

Beyond direct radical scavenging, this compound derivatives can also exert antioxidant effects by modulating the body's own defense systems. This involves upregulating the expression and activity of endogenous antioxidant enzymes. A key pathway involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which controls the expression of numerous antioxidant and detoxification genes uniroma1.it.

For instance, the derivative 2',5'-dihydroxychalcone has been shown to induce a significant increase in cellular levels of glutathione (GSH), a critical intracellular antioxidant nih.govnih.gov. This increase is due to enhanced GSH synthesis, partly through the upregulation of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH production nih.gov. The activation of the Nrf2/Antioxidant Response Element (ARE) pathway by 2',5'-dihydroxychalcone is a key mechanism for this effect nih.govnih.gov. Similarly, another synthetic chalcone, AN07, was found to stimulate the Nrf2 and heme oxygenase-1 (HO-1) pathways, leading to increased GSH levels nih.gov. By bolstering these endogenous antioxidant systems, this compound and its analogs help to maintain cellular redox homeostasis and protect against oxidative stress-induced damage.

Table 5: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2',5'-Trihydroxychalcone |

| 2'-Hydroxy-3,6'-dimethoxychalcone |

| 2',5'-Dihydroxychalcone |

| 2'-hydroxychalcone |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) |

| Activator protein-1 (AP-1) |

| AN07 (2-Hydroxy-4′-methoxychalcone) |

| c-jun |

| c-jun N-terminal kinase (JNK) |

| Compound 48/80 |

| Cyclooxygenase-2 (COX-2) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) |

| Formyl-Met-Leu-Phe (fMLP) |

| Glutamate-cysteine ligase (GCL) |

| Glutathione (GSH) |

| Histamine |

| IκBα |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| Lysozyme |

| Nitric Oxide (NO) |

| Nuclear factor-kappa B (NF-κB) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Prostaglandins |

| Superoxide |

| Tumor Necrosis Factor-alpha (TNF-α) |

Protection Against Oxidative Damage to Biomolecules

Preclinical investigations have demonstrated the potential of this compound and its derivatives to protect vital biomolecules from the detrimental effects of oxidative stress. Oxidative damage, mediated by reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases. The protective effects of these chalcones extend to lipids, proteins, and nucleic acids.

One of the key mechanisms of protection is the inhibition of lipid peroxidation. Chalcones have been shown to reduce the levels of malondialdehyde (MDA), a key product and indicator of lipid peroxidation. researchgate.net For instance, certain chalcone derivatives have demonstrated significant efficacy in inhibiting lipid peroxidation induced by ferrous ions (Fe2+) and ethylenediaminetetraacetic acid (EDTA) in vitro. rsdjournal.org One particular chalcone, referred to as Chalcone E, exhibited potent inhibition of lipid peroxidation in brain, liver, and kidney tissues, with IC50 values of 49.15 µM, 13.91 µM, and 18.42 µM, respectively. rsdjournal.org Furthermore, studies on sunflower oil demonstrated that 2,4,4′-trihydroxychalcone effectively reduced the formation of primary and secondary oxidation products during storage, indicating its potential as a natural antioxidant to improve oxidative stability. mdpi.com The α,β-unsaturated keto functionality of 2'-hydroxychalcones is suggested to be a crucial pharmacophore for their antioxidant activity, particularly in inhibiting peroxynitrite-mediated oxidation of low-density lipoproteins (LDL). nih.gov

In addition to lipids, these compounds also offer protection to DNA. A derivative, (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one (2HMC), has been shown to possess antimutagenic and antigenotoxic effects, protecting DNA from damage induced by carcinogens like cyclophosphamide (B585) (CPA), sodium azide (B81097) (SA), and 4-nitroquinoline-1-oxide (4NQO). plos.orgresearchgate.net This protective activity is attributed to its antioxidant capacity and its ability to form complexes with molecules, thereby preventing DNA damage. plos.org The free radical scavenging ability of 2'-hydroxychalcones, where the ArO• radical formed can deactivate ROS, is a key aspect of this protection. researchgate.net

The protective mechanisms of dihydroxychalcones also involve the modulation of cellular antioxidant defense systems. For example, 2′,5′-dihydroxychalcone has been found to increase cellular levels of glutathione (GSH), a critical endogenous antioxidant. nih.govepa.gov This increase is mediated by both ROS-dependent and ROS-independent pathways, involving the activation of transcription factors like Nrf2 and AP-1. nih.govepa.gov

Table 1: Inhibitory Effects of Chalcone E on Lipid Peroxidation

| Tissue | IC50 (µM) | Maximum Inhibition (%) |

|---|---|---|

| Brain | 49.15 | 73.05 |

| Liver | 13.91 | 81.42 |

| Kidney | 18.42 | 87.23 |

Antimicrobial Mechanisms

This compound and related compounds have demonstrated significant antimicrobial properties through various mechanisms, including direct actions against pathogens and synergistic effects with existing antibiotics.

Synergistic Effects with Conventional Antibiotics

An important aspect of the antimicrobial potential of this compound lies in its ability to enhance the efficacy of conventional antibiotics. Research has shown that this chalcone can act as a potent inhibitor of glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification processes of various organisms, including microbes. By inhibiting GST, this compound can disrupt the pathogen's ability to neutralize and eliminate antibiotics, thereby increasing their effectiveness. This synergistic action could potentially help in overcoming antibiotic resistance, a growing global health concern.

Direct Antibacterial and Antifungal Actions

Beyond its synergistic effects, this compound also exhibits direct antimicrobial activity. Studies have indicated that the structural features of chalcones, particularly the presence of hydroxyl groups at the 2 and 2' positions, are important for their biological activity. These compounds can interfere with microbial growth and survival through various mechanisms. While the precise modes of action are still under investigation, it is believed that they may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis. The broad-spectrum antimicrobial properties of chalcones make them promising candidates for the development of new therapeutic agents against a range of bacterial and fungal infections.

Other Pharmacological Mechanisms (Preclinical)

Preclinical studies have unveiled a broader spectrum of pharmacological activities for this compound and its analogs, extending beyond their antioxidant and antimicrobial properties. These include potential applications in treating parasitic diseases and neurological disorders.

Antileishmanial and Antiparasitic Modulations

Certain chalcone derivatives have shown promising activity against various parasites, including those responsible for leishmaniasis. The compound (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one (2HMC), for instance, has been reported to possess antileishmanial properties. plos.org The mechanism of action is thought to involve the modulation of host-parasite interactions and direct toxicity to the parasites. The ability of these compounds to interfere with the life cycle of parasites suggests their potential as lead compounds for the development of novel antiparasitic drugs.

Neuropharmacological Enzyme Inhibition (e.g., Acetylcholinesterase)

In the realm of neuropharmacology, this compound and its derivatives have been investigated for their ability to inhibit enzymes implicated in neurodegenerative diseases. One such target is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural features of chalcones allow them to interact with the active site of AChE, thereby inhibiting its activity and potentially improving cognitive function. This neuroprotective potential highlights another promising avenue for the therapeutic application of this class of compounds.

Aldose Reductase Inhibition

There is no specific information available in the search results detailing the inhibitory effects of this compound on aldose reductase. While studies have been conducted on various chalcone derivatives, showing their potential as aldose reductase inhibitors, data for the specific compound this compound is not provided nih.govscience.govbit.edu.cn. Research on related compounds suggests that the chalcone scaffold is of interest for developing aldose reductase inhibitors, but direct evidence and mechanistic studies for this compound are absent taylorandfrancis.comnanobioletters.comnih.govopenmedicinalchemistryjournal.com.

Preclinical in Vitro and in Vivo Biological Activity Assessments of 2,2 Dihydroxychalcone

Cell-Based Assays and Models for Activity Screening

Cytotoxicity and Proliferation Assays (e.g., MTT, SRB)

The cytotoxic and antiproliferative potential of 2'-hydroxychalcones, a class of compounds including 2,2'-dihydroxychalcone (B190322), has been evaluated across various human cancer cell lines using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B). nih.gov These assays measure cell viability and metabolic activity, providing insights into the compound's ability to inhibit cancer cell growth.

In one study, 2'-hydroxychalcone (B22705) (2'-HC) demonstrated significant cytotoxicity against the breast cancer cell lines MCF-7 and CMT-1211. nih.gov The compound was shown to inhibit the proliferation of these cells, with statistically significant differences observed between control and treated groups. nih.gov Another comprehensive study prepared and tested thirty-one different 2'-hydroxychalcones for their growth inhibitory effects on three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma). nih.gov The SRB assay revealed that several of these compounds exhibited a pronounced, dose-dependent inhibition of tumor cell growth, with activity observed in the low micromolar range. nih.gov

Similarly, a 2-bromo-2'5'-dihydroxychalcone analogue was assessed for its effect on Human Umbilical Vein Endothelial Cells (HUVECs) using the MTT assay. biorxiv.org This analogue was found to inhibit HUVEC proliferation in a dose-dependent manner. biorxiv.org

Table 1: Summary of Cytotoxicity Studies on 2'-Hydroxychalcone Derivatives

| Compound | Cell Line(s) | Assay | Key Finding | Reference |

| 2'-Hydroxychalcone | MCF-7, CMT-1211 | Proliferation Assay | Significant inhibition of breast cancer cell proliferation | nih.gov |

| 2'-Hydroxychalcones (series) | MCF-7, NCI-H460, A375-C5 | SRB | Dose-dependent growth inhibition in the low micromolar range | nih.gov |

| 2-bromo-2'5'-dihydroxychalcone analogue | HUVEC | MTT | Dose-dependent inhibition of endothelial cell proliferation | biorxiv.org |

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.com By staining cellular DNA with a fluorescent dye, this method can quantify the proportion of cells in each phase, revealing whether a compound induces cell cycle arrest at a specific checkpoint. thermofisher.com

Apoptosis Assays (e.g., DNA fragmentation, Caspase activity)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov Key hallmarks of apoptosis include DNA fragmentation and the activation of caspases, a family of protease enzymes that execute the cell death program. nih.govmdpi.comuv.es

Research has shown that 2'-hydroxychalcones are potent inducers of apoptosis in cancer cells. In studies using the MCF-7 breast cancer cell line, treatment with 2'-hydroxychalcones led to a significant increase in the percentage of apoptotic cells. nih.gov The pro-apoptotic activity of 2'-hydroxychalcone (2'-HC) has also been confirmed in vivo. In xenograft tumor models, management with 2'-HC resulted in an increased number of TUNEL-positive cells, a direct indicator of DNA fragmentation. nih.gov This finding was consistent with the elevated expression of cleaved PARP (c-PARP), a substrate of effector caspases, further confirming the induction of apoptosis. nih.gov These results suggest that a primary mechanism of the antitumor effect of 2'-hydroxychalcone is the activation of the apoptotic pathway.

Table 2: Apoptosis Induction by 2'-Hydroxychalcone

| Model System | Assay / Marker | Result | Implication | Reference |

| MCF-7 Cells | Apoptosis Assay | Increased percentage of apoptotic cells | Induction of programmed cell death | nih.gov |

| Breast Cancer Xenograft | TUNEL Assay | Increased number of TUNEL-positive cells | In vivo induction of DNA fragmentation | nih.gov |

| Breast Cancer Xenograft | Western Blot (c-PARP) | Elevated expression of cleaved PARP | Activation of caspase-mediated apoptosis | nih.gov |

Endothelial Cell Migration and Tube Formation Assays

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. biorxiv.orgnih.gov This process involves the migration of endothelial cells and their organization into tube-like structures. nih.govmdpi.com Assays that measure the inhibition of these processes are used to identify potential anti-angiogenic agents.

Studies have indicated that 2'-hydroxychalcone can inhibit processes related to angiogenesis. In vitro experiments demonstrated that 2'-hydroxychalcone could suppress the migration and invasion of breast cancer cells. nih.gov Furthermore, a related compound, a 2-bromo-2'5'-dihydroxychalcone analogue, was specifically shown to have anti-migratory effects on endothelial cells. biorxiv.org In a scratch assay model, this analogue significantly limited the migration of Human Umbilical Vein Endothelial Cells (HUVECs). biorxiv.org These findings suggest that dihydroxychalcones may possess anti-angiogenic properties by disrupting the critical step of endothelial cell migration. biorxiv.orgbiorxiv.org

Animal Models for Disease Research

In vivo Efficacy in Xenograft Models

To evaluate the therapeutic potential of a compound in a living organism, researchers often use xenograft models, where human tumor cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's ability to suppress tumor growth in vivo.

The antitumor activity of 2'-hydroxychalcone (2'-HC) has been demonstrated in a subcutaneous xenograft mouse model established with CMT-1211 breast cancer cells. nih.gov The administration of 2'-HC led to a significant decrease in both the volume and weight of the tumors compared to the control group. nih.gov This suppression of tumor growth in vivo highlights the compound's potential as an anticancer agent. Furthermore, the study observed that the antitumor effects were achieved without a significant impact on the body weight of the mice, suggesting a degree of selectivity for tumor tissue. nih.gov Histological analysis of the tumor tissues from the 2'-HC-treated groups revealed extensive necrosis, characterized by the pyknosis, fragmentation, and dissolution of the nucleus, providing further evidence of the compound's potent in vivo antitumor efficacy. nih.gov

Table 3: In vivo Antitumor Efficacy of 2'-Hydroxychalcone in a Breast Cancer Xenograft Model

| Parameter | Observation | Conclusion | Reference |

| Tumor Volume | Decreased | Suppression of tumor growth | nih.gov |

| Tumor Weight | Decreased | Suppression of tumor growth | nih.gov |

| Histology | Extensive tumor necrosis | Potent antitumor effect | nih.gov |

| Apoptosis Markers (TUNEL, c-PARP) | Increased | Induction of apoptosis in vivo | nih.gov |

Anti-inflammatory Models (e.g., Paw Edema)

The anti-inflammatory properties of this compound and related hydroxychalcones have been investigated using various preclinical models, with a notable focus on the carrageenan-induced paw edema model in rodents. This model is a widely accepted method for evaluating acute inflammation. creative-biolabs.commdpi.com The inflammatory response in this model is biphasic, with an initial phase involving the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins (B1171923) and cyclooxygenase products. thaiscience.info

In studies on a series of hydroxychalcones, this compound was identified as a potent inhibitor of lysozyme (B549824) and β-glucuronidase discharge from rat neutrophils, indicating its potential to interfere with the inflammatory cascade. mdpi.com Further research on other dihydroxychalcones, such as 2',5'-dihydroxychalcone (B1234639), has demonstrated significant inhibitory effects on hind-paw edema induced by polymyxin (B74138) B. nih.gov This suggests that the anti-inflammatory action of these compounds may be mediated, at least in part, by suppressing the release of chemical mediators from mast cells and neutrophils. nih.gov

The carrageenan-induced paw edema test is a standard for screening new anti-inflammatory drugs and understanding their mechanisms. researchgate.netnih.gov The model involves injecting carrageenan, a phlogistic agent, into the paw of a rodent, which induces a reproducible inflammatory response characterized by edema. creative-biolabs.comnih.gov The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity. nih.govyoutube.com

While direct data for this compound in the paw edema model is part of a broader investigation of hydroxychalcones, the findings for analogous compounds underscore the potential of this chemical class. For instance, studies have shown that certain chalcone (B49325) derivatives can significantly reduce formalin-induced paw edema. nih.gov

Oxidative Stress Models

This compound and its analogs have been evaluated for their antioxidant properties using a variety of in vitro models. These assays are crucial for determining a compound's ability to counteract oxidative stress, a key factor in numerous pathological conditions.

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. sciensage.inforesearchgate.net This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov Studies on various 2'-hydroxychalcones have demonstrated their capacity to scavenge DPPH radicals, with the potency often influenced by the substitution pattern on the aromatic rings. nih.govnih.gov For instance, the presence of a hydroxyl group at the 5'-position has been shown to confer high antioxidant activity. nih.gov

Another frequently used method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.gov This assay, along with others like the ferric-reducing antioxidant power (FRAP) assay and superoxide (B77818) radical scavenging assays, provides a comprehensive picture of a compound's antioxidant potential. mdpi.com

Research has indicated that 2'-hydroxychalcones can inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress. nih.govnih.gov The anti-lipid peroxidation activity is often measured using methods like the linoleic acid assay induced by radical initiators. nih.gov The hydroxyl groups on the chalcone scaffold are considered key for their antioxidant activity. nih.gov

In a study investigating an ovalbumin-induced asthma model, 2-hydroxychalcone (B1664081) (a related compound) was found to significantly reduce lung oxidative stress. nih.govresearchgate.net This in vivo finding highlights the potential of hydroxychalcones to mitigate oxidative damage in a disease context.

Neurodegenerative Disease Models

The neuroprotective potential of this compound and related compounds has been explored in models relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov These diseases are often associated with oxidative stress, neuroinflammation, and the aggregation of specific proteins. nih.govnih.gov

In the context of Alzheimer's disease, research has focused on the ability of chalcones to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark. nih.govnih.gov Some 2-hydroxyl-4-benzyloxy chalcone derivatives have shown excellent inhibitory effects on Aβ aggregation and an ability to disaggregate existing fibrils. bohrium.comresearchgate.net In silico and in vitro studies have identified dihydrochalcone (B1670589) as a potential lead compound for Alzheimer's disease due to its binding affinity to Aβ fibrils and its ability to reduce Aβ-induced cytotoxicity. nih.gov

For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, studies have investigated the protective effects of chalcones against neurotoxicity. nih.govnih.gov Chalcones have been shown to possess antioxidant and anti-inflammatory properties that could be beneficial in this context. brieflands.com For example, the plant-derived chalcone 2,2',5'-trihydroxychalcone has demonstrated neuroprotection against inflammation triggered by Toll-like receptor 4 in microglia, the primary immune cells of the brain. nih.govresearchgate.netucl.ac.uk This compound was found to inhibit the secretion of pro-inflammatory cytokines and modulate the microglial phenotype. nih.gov

Furthermore, some chalcone derivatives are being investigated for their ability to inhibit enzymes like monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine (B1211576) and is a target in Parkinson's disease therapy. nih.gov

Comparative Studies with Analogous Chalcones and Standard Compounds

The biological activities of this compound and its analogs are often evaluated in comparison to other chalcones and standard reference compounds to understand their structure-activity relationships and relative potency.

In anti-inflammatory studies, the efficacy of novel chalcone derivatives has been compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257). nih.gov For instance, certain synthetic chalcones showed higher anti-nociceptive potency than celecoxib in the writhing test. nih.gov Similarly, the anti-inflammatory effect of curcumin (B1669340), a well-known natural compound with a structure related to chalcones, has been compared with indomethacin (B1671933) in the carrageenan-induced paw edema model. thaiscience.info

When assessing antioxidant activity, the performance of chalcones is often benchmarked against standard antioxidants like butylated hydroxytoluene (BHT) and Trolox. nih.govnih.gov Studies have revealed that some synthetic curcuminoids, which share structural similarities with chalcones, exhibit more potent radical-scavenging activity than BHT. nih.gov Comparative studies among different dihydrochalcones have elucidated the role of specific structural features, such as the position and number of hydroxyl groups, in determining their antioxidant capacity. mdpi.com For example, phloretin (B1677691) demonstrated greater antioxidant activity than phloridzin in several assays. mdpi.com

In the context of neurodegenerative diseases, the neuroprotective effects of trihydroxy-substituted chalcones have been shown to be superior to those of well-known natural antioxidants like EGCG and curcumin in protecting against Aβ-induced neurotoxicity. nih.gov Furthermore, the inhibitory activity of chalcone derivatives on enzymes relevant to neurodegeneration, such as catechol-O-methyltransferase (COMT), has been compared to standard inhibitors like tolcapone, with some derivatives showing a stronger predicted interaction. nih.gov

These comparative analyses are crucial for identifying the most promising chalcone-based compounds for further development as therapeutic agents.

Below is a data table summarizing the comparative biological activities of various chalcones and standard compounds.

Analytical and Spectroscopic Characterization Techniques in 2,2 Dihydroxychalcone Research

Chromatographic Methodologies for Purity and Isolation

Chromatographic techniques are fundamental in the study of 2,2'-Dihydroxychalcone (B190322) for separating the compound from reaction mixtures or natural extracts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chalcones. nih.gov In a typical setup for this compound, a reversed-phase (RP) column, such as an RP-18 or a specialized chiral column, is employed. nih.govresearchgate.net The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net Isocratic or gradient elution can be used to achieve optimal separation from impurities or related compounds. A study on the separation of flavanone (B1672756) from its isomer, 2'-hydroxychalcone (B22705), utilized a Chiralpak AD-3R column under reversed-phase conditions. researchgate.net

Detection is commonly performed using a UV detector, as the aromatic rings and the α,β-unsaturated ketone system in the this compound structure absorb UV light strongly. researchgate.netthermofisher.com The method is validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable and reproducible results. nih.gov

Table 1: Typical HPLC Parameters for Chalcone (B49325) Analysis

| Parameter | Description |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture |

| Detection | UV Spectrophotometry (e.g., at 240 nm, 280 nm) thermofisher.combiomedres.us |

| Flow Rate | Typically 0.8 - 1.0 mL/min biomedres.us |

| Analysis Type | Purity assessment, quantification, isolation |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. nih.gov This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. nih.gov

For the analysis of this compound, a UPLC system can provide superior separation efficiency, which is particularly useful for complex samples containing multiple isomers or closely related compounds. nih.gov The instrumental setup often includes a binary or quaternary pump, an autosampler, and a photodiode array (PDA) detector coupled with a mass spectrometer. lcms.cz The selection of the stationary phase, such as a BEH C18 column, and the optimization of the mobile phase gradient are critical for achieving the desired separation. biomedres.uslcms.cz UPLC's speed and resolution make it an invaluable tool in high-throughput screening and quality control of chalcone derivatives.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules like this compound. nih.gov Both ¹H (proton) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

In the ¹H NMR spectrum of 2'-hydroxychalcones, a highly characteristic signal appears at a very low field (around δ 13 ppm) for the proton of the 2'-hydroxyl group. nih.gov This significant downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. nih.gov The two protons on the α,β-unsaturated bridge (H-α and H-β) typically appear as doublets with a large coupling constant (J value) of 15.0–17.0 Hz, which confirms the E (trans) configuration of the double bond. nih.gov